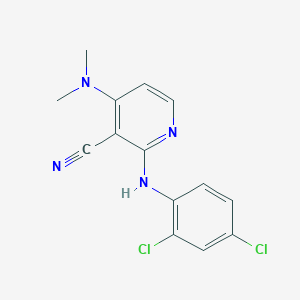

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

Description

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile is a nicotinonitrile derivative characterized by a 2,4-dichloroanilino substituent at position 2 and a dimethylamino group at position 4 of the pyridine ring.

Properties

IUPAC Name |

2-(2,4-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFBMOKPGSCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with a suitable nicotinonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key analogs include:

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physical Properties of Selected Analogs

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | Synthesis Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-4-(3-fluorophenyl)-6-(2-hydroxyphenyl)nicotinonitrile (8i) | 181 | Not reported | Not reported | Not reported | 4 |

| 2-Amino-4-(3-bromophenyl)-6-(2-hydroxyphenyl)nicotinonitrile (8k) | 250 (Procedure B) | Not reported | Not reported | Not reported | 61 (Procedure B) |

| 2-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-4-(dimethylamino)nicotinonitrile | Not reported | 508.8 (Predicted) | 1.45 (Predicted) | 4.53 | Not reported |

Key Observations :

- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase thermal stability, as seen in the high predicted boiling point (508.8°C) for the trifluoromethyl-containing analog .

- Hydroxyl groups (e.g., 8i) reduce melting points compared to halogenated analogs, likely due to hydrogen bonding .

- Dimethylamino groups enhance solubility in polar solvents due to their basic nature, though this is counterbalanced by lipophilic substituents like dichloroanilino .

Key Observations :

- Dichlorophenyl substituents (e.g., compound 20) correlate with potent cytotoxicity, likely due to enhanced binding to hydrophobic kinase pockets .

- Dimethylamino groups (e.g., in the target compound and compound 8j) may modulate selectivity for ATP-binding sites in kinases .

Key Observations :

Biological Activity

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile, identified by its CAS number 338773-83-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a dichloroaniline moiety and a dimethylamino group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C14H12Cl2N4

- Molecular Weight : 307.18 g/mol

- IUPAC Name : this compound

The presence of chlorine atoms in the aniline ring and the dimethylamino group are critical for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Kinases : Many derivatives of this compound have been shown to inhibit specific kinases involved in cancer pathways, potentially leading to reduced tumor growth.

- Antioxidant Properties : Compounds with similar functional groups have demonstrated antioxidant activity, which may protect cells from oxidative stress.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating similar compounds found that they effectively inhibited cell proliferation in various cancer cell lines, suggesting potential use as anticancer agents. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis.

- Inhibition of Enzymatic Activity : Research has indicated that compounds structurally related to this compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain.

- Neuroprotective Effects : Some studies have suggested that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting against neurotoxic agents.

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-dichloroanilino)-4-(dimethylamino)nicotinonitrile, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : A widely used approach involves nucleophilic substitution reactions on nicotinonitrile scaffolds. For example, phosphoryl chloride (POCl₃) with tetramethylammonium chloride (TMAC) in dichloromethane at 85°C for 5 hours has been effective for chlorination and subsequent substitution reactions, yielding ~91% in structurally similar compounds . Key factors include temperature control, solvent polarity, and stoichiometric ratios of nucleophiles (e.g., dichloroaniline derivatives).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of nicotinonitrile derivatives, and what key spectral markers should researchers focus on?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and FT-IR are critical. For example:

- ¹H NMR : Aromatic protons in dichlorophenyl groups appear as doublets (δ 7.2–8.1 ppm) with coupling constants (J ≈ 8–10 Hz) indicative of para-substitution patterns .

- FT-IR : Stretching vibrations for nitrile (C≡N) at ~2220–2240 cm⁻¹ and dimethylamino (N(CH₃)₂) at ~2800–2850 cm⁻¹ confirm functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing substituted nicotinonitriles, particularly regarding aromatic proton splitting patterns?

- Methodological Answer : Contradictions often arise from dynamic effects or overlapping signals. Strategies include:

- Variable Temperature NMR : To identify conformational exchange broadening (e.g., hindered rotation in dimethylamino groups) .

- COSY/NOESY : To distinguish between vicinal coupling and through-space interactions in crowded aromatic regions .

- DFT Calculations : To predict chemical shifts and compare with experimental data for ambiguous assignments .

Q. What strategies can be employed to optimize the regioselectivity in substitution reactions of nicotinonitrile derivatives to minimize byproduct formation?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., dimethylamino) to activate specific positions on the pyridine ring for electrophilic substitution .

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction times and side reactions (e.g., thermal decomposition) .

- Computational Screening : Predict reactivity using molecular orbital theory (e.g., Fukui indices) to identify electrophilic/nucleophilic sites .

Q. In designing nicotinonitrile-based kinase inhibitors, how should researchers approach substituent modification to balance potency and solubility?

- Methodological Answer :

- Hydrophobic Substituents : Chlorophenyl or naphthyl groups enhance target binding (e.g., GSK-3 inhibition in CHIR 99021 analogs) but reduce solubility. Use logP calculations to optimize hydrophobicity .

- Polar Modifications : Introduce methoxy or hydroxyl groups on peripheral rings to improve aqueous solubility without compromising potency .

- Prodrug Strategies : Temporarily mask nitrile groups with hydrolyzable esters to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.